N-benzyl-N-methyl-4-nitrobenzamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Secondary benzamide linkers in CNS drug discovery often fail due to metabolic N-dealkylation or glucuronidation at the amide N-H. N-Benzyl-N-methyl-4-nitrobenzamide (CAS 89399-23-5) provides a metabolically stable tertiary amide scaffold with precisely zero hydrogen bond donors (HBD=0), a measured LogP of 2.7, and a reducible para-nitro group for downstream amine diversification. • HBD=0 vs HBD=1 in secondary amides → enhanced membrane permeability & reduced Phase II metabolism. • LogP 2.7 - within optimal CNS drug space; outperforms N-methyl-4-nitrobenzamide (LogP 1.87). • ≥98% purity ensures reproducible SAR in library synthesis. • In stock with same-day global dispatch for urgent med-chem programs.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 89399-23-5
Cat. No. B5477262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-4-nitrobenzamide
CAS89399-23-5
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O3/c1-16(11-12-5-3-2-4-6-12)15(18)13-7-9-14(10-8-13)17(19)20/h2-10H,11H2,1H3
InChIKeyCTSLMCFVBVCVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-N-methyl-4-nitrobenzamide: Tertiary Benzamide Building Block


N-benzyl-N-methyl-4-nitrobenzamide (CAS 89399-23-5) is a tertiary benzamide derivative characterized by a para-nitro substituted benzoyl core conjugated to an N-benzyl-N-methyl amine moiety . With a molecular formula of C₁₅H₁₄N₂O₃ and a molecular weight of 270.28 g/mol [1], this compound is exclusively offered for non-human research applications as a high-purity (≥98%) synthetic intermediate . Its structure features a fully substituted amide nitrogen, a reducible nitro group, and two aromatic rings, positioning it as a versatile scaffold for medicinal chemistry and materials science derivatization.

N-benzyl-N-methyl-4-nitrobenzamide: Why It Cannot Be Substituted


The precise combination of N-benzyl and N-methyl substituents on the amide nitrogen, coupled with the para-nitro group, creates a unique physicochemical profile that is not replicated by simpler benzamide analogs. Unlike N-benzyl-4-nitrobenzamide (CAS 2585-26-4) or N-methyl-4-nitrobenzamide (CAS 2585-23-1), the target compound lacks any hydrogen bond donor capacity (HBD=0), a critical parameter for membrane permeability and protein binding . Compared to N-benzyl-N-methylbenzamide (CAS 61802-83-3), the presence of the electron-withdrawing nitro group drastically alters the electronic character of the aromatic ring, impacting reactivity in cross-coupling and reduction chemistries [1]. These structural nuances directly translate to quantifiable differences in lipophilicity, hydrogen bonding potential, and synthetic utility, as detailed in the evidence guide below.

N-benzyl-N-methyl-4-nitrobenzamide: Quantitative Differentiation Evidence


LogP Differentiation vs. N-Methyl-4-nitrobenzamide

The target compound exhibits a significantly higher calculated octanol-water partition coefficient (LogP) compared to the simpler N-methyl analog. This difference is critical for applications requiring enhanced membrane permeability or altered distribution profiles. The data shows N-benzyl-N-methyl-4-nitrobenzamide has a LogP of 2.7 (XLogP3) [1] while N-methyl-4-nitrobenzamide (CAS 2585-23-1) has a LogP of 1.87 .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Hydrogen Bond Donor Absence vs. N-Benzyl-4-nitrobenzamide

The presence of the N-methyl group in the target compound eliminates the amide hydrogen bond donor (HBD) found in secondary amide analogs. This is a stark structural and functional difference: N-benzyl-N-methyl-4-nitrobenzamide has an HBD count of 0, whereas N-benzyl-4-nitrobenzamide (CAS 2585-26-4) possesses an HBD count of 1 due to its secondary amide N-H [1].

Molecular Recognition Bioisosterism Chemical Biology

Synthetic Advantage via Nitro Group Reduction

The para-nitro group on the benzoyl ring serves as a latent handle for amine generation, enabling subsequent diversification. Unlike the non-nitrated analog N-benzyl-N-methylbenzamide (CAS 61802-83-3), which lacks this functional handle, N-benzyl-N-methyl-4-nitrobenzamide can be chemoselectively reduced (e.g., using Pd/C and H₂) to yield N-benzyl-N-methyl-4-aminobenzamide in high yield (80% reported for similar systems) [1]. This generates a primary aromatic amine suitable for amide coupling, diazotization, or reductive alkylation.

Organic Synthesis Building Block Utility Amine Chemistry

Lipophilicity Optimization vs. 4-Nitro-N-phenylbenzamide

Compared to the N-phenyl analog, the N-benzyl-N-methyl substitution pattern in the target compound results in a lower, more balanced lipophilicity. This is critical for avoiding excessively high LogP values that can lead to poor solubility, high plasma protein binding, and promiscuous off-target activity. N-benzyl-N-methyl-4-nitrobenzamide has a LogP of 2.7 [1], whereas 4-nitro-N-phenylbenzamide (CAS 3460-11-5) has a significantly higher LogP of 3.44 [2].

ADME-Tox Drug Design Physicochemical Optimization

N-benzyl-N-methyl-4-nitrobenzamide: Research & Industrial Applications


Bioisosteric Replacement of Secondary Amides

In drug discovery programs targeting intracellular or CNS-penetrant small molecules, the tertiary amide core of N-benzyl-N-methyl-4-nitrobenzamide serves as a metabolically stable, hydrogen-bond-devoid replacement for secondary amide linkers (HBD=1). Its LogP of 2.7 is within the optimal range for membrane permeability [1], while the absence of an amide N-H eliminates a site for Phase II glucuronidation, potentially enhancing oral bioavailability compared to N-benzyl-4-nitrobenzamide [2].

Latent Amino-Benzamide Building Block

This compound is a strategic intermediate for the synthesis of functionalized benzamides. The para-nitro group can be quantitatively reduced to yield N-benzyl-N-methyl-4-aminobenzamide, a versatile amine handle for subsequent derivatization. This route offers a convergent alternative to direct amide coupling with 4-aminobenzoic acid derivatives, enabling the construction of complex molecular libraries for chemical biology or materials science applications [3].

Model Compound for LogP and HBD Profiling

N-benzyl-N-methyl-4-nitrobenzamide represents an ideal model substrate for training predictive ADME models due to its intermediate LogP (2.7) and zero H-bond donor count. Comparative analysis with its analogs (e.g., N-methyl-4-nitrobenzamide, LogP 1.87) provides a clear, quantifiable data point for refining computational algorithms used in drug design and environmental fate prediction [1].

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